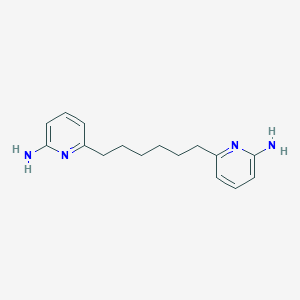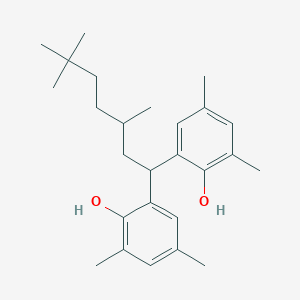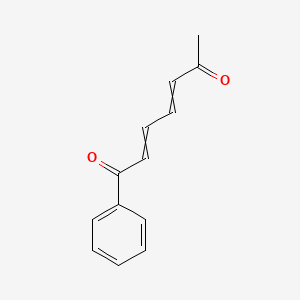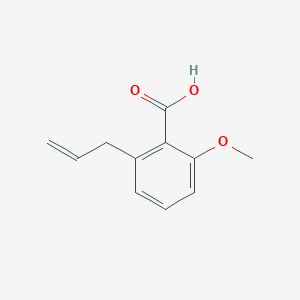
Ethyl 5-(tributylstannyl)penta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(tributylstannyl)penta-2,4-dienoate is an organotin compound characterized by the presence of a tributylstannyl group attached to a penta-2,4-dienoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(tributylstannyl)penta-2,4-dienoate typically involves the reaction of (Z)-3-(tributylstannyl)-2-propenal with ethyl 2-(triphenylphosphoranylidene)acetate in anhydrous dichloromethane under a nitrogen atmosphere . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by flash silica gel column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring anhydrous conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-(tributylstannyl)penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form corresponding stannic compounds.
Substitution: The stannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used for the oxidation of tributylstannyl compounds.
Substitution: Halogenation reactions often employ reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation: The major products include stannic derivatives.
Substitution: Depending on the substituent, products can range from halogenated dienoates to more complex organometallic compounds.
Aplicaciones Científicas De Investigación
Ethyl 5-(tributylstannyl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It finds applications in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and functional group compatibility.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(tributylstannyl)penta-2,4-dienoate involves its reactivity towards various electrophiles and nucleophiles. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
- Ethyl 5-phenylpenta-2,4-dienoate
- Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate
Comparison: Ethyl 5-(tributylstannyl)penta-2,4-dienoate is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity compared to its phenyl and phenylsulfonyl analogs. This makes it particularly useful in organometallic chemistry and as a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
186895-64-7 |
|---|---|
Fórmula molecular |
C19H36O2Sn |
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
ethyl 5-tributylstannylpenta-2,4-dienoate |
InChI |
InChI=1S/C7H9O2.3C4H9.Sn/c1-3-5-6-7(8)9-4-2;3*1-3-4-2;/h1,3,5-6H,4H2,2H3;3*1,3-4H2,2H3; |
Clave InChI |
KMTHOKRNALYMAE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C=CC=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)


![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)

![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)

![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)

